4-Tritylaniline

Description

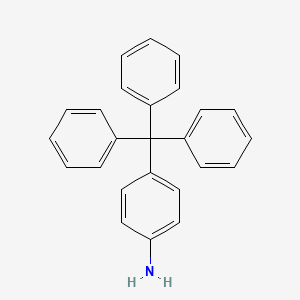

Structure

3D Structure

Properties

IUPAC Name |

4-tritylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHDHXBLSLSXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066844 | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-06-7 | |

| Record name | p-Tritylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tritylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(triphenylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Tritylaniline: Mechanism and Reaction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tritylaniline, a valuable building block in organic synthesis and drug discovery. The document details the underlying reaction mechanism, a specific reaction pathway, and a comprehensive experimental protocol. Quantitative data is presented in a clear, tabular format for easy reference and comparison.

Core Synthesis: A Friedel-Crafts Approach

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of aniline with a tritylating agent, most commonly trityl chloride (triphenylmethyl chloride). This electrophilic aromatic substitution reaction introduces the bulky trityl group onto the aniline ring.

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), trityl chloride forms a stable trityl carbocation. The high stability of this carbocation is attributed to the resonance delocalization of the positive charge over the three phenyl rings.

-

Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile and attacks the electrophilic trityl carbocation. The amino group (-NH₂) of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to the significant steric hindrance of the bulky trityl group, the substitution occurs predominantly at the less hindered para position.

-

Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

A critical consideration in this reaction is the basicity of the aniline nitrogen. The lone pair of electrons on the nitrogen can form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][2] To circumvent this, the reaction is often carried out without a traditional Lewis acid, relying on the inherent reactivity of the highly stable trityl cation, or by using alternative methods that do not require strong Lewis acids.

Reaction Pathway

The logical flow of the synthesis of this compound from aniline and trityl chloride is depicted below.

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₁N | |

| Molecular Weight | 335.44 g/mol | |

| Melting Point | 255-257 °C | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water | [3] |

| CAS Number | 22948-06-7 | |

| Purity (Typical) | ≥97% | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.35 (m, 15H, Ar-H of trityl), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 6.60 (d, J=8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, NH₂) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 147.2, 145.3, 131.5, 130.2, 128.0, 126.3, 115.1, 65.2 | |

| IR (KBr, cm⁻¹) | 3470, 3380 (N-H stretch), 3050-3020 (Ar C-H stretch), 1620 (N-H bend), 1510, 1490, 1445 (Ar C=C stretch), 760, 700 (Ar C-H bend) | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

Aniline

-

Trityl chloride

-

Pyridine (dried)

-

Dichloromethane (DCM, dried)

-

Ethanol

-

Hexane

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve aniline (1.0 eq.) in dry dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add dry pyridine (1.2 eq.). In the dropping funnel, prepare a solution of trityl chloride (1.1 eq.) in dry DCM.

-

Reaction: Add the trityl chloride solution dropwise to the aniline solution at room temperature over a period of 30 minutes. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a mixture of ethanol and hexane to afford this compound as a crystalline solid.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of aniline is a well-established and efficient method. Understanding the reaction mechanism, particularly the factors influencing regioselectivity, is crucial for optimizing the reaction conditions. The provided experimental protocol offers a reliable procedure for the preparation and purification of this important synthetic intermediate. The quantitative and spectroscopic data presented serve as a valuable reference for researchers in the fields of organic chemistry and drug development.

References

Navigating the Labyrinth of Solubility: A Technical Guide to the Physicochemical Properties of 4-Tritylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. 4-Tritylaniline, a bulky aromatic amine, presents a unique set of challenges and opportunities in solubility studies. Its sizable trityl group appended to the aniline moiety significantly influences its behavior in various solvent systems. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for solubility studies. Due to the limited availability of experimental data in the public domain, this guide combines established values with predicted data and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties of this compound

A compound's solubility is governed by an interplay of its intrinsic properties. For this compound, the large, nonpolar trityl group is the dominant structural feature, suggesting low aqueous solubility but potential for dissolution in organic solvents. The presence of the amine group, however, introduces a site for potential protonation, which could be exploited to enhance solubility in acidic media.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data points are experimentally verified, others, such as the LogP and specific solubility in organic solvents, are predicted or inferred due to a lack of publicly available experimental data.

| Property | Value | Source/Method |

| Molecular Formula | C₂₅H₂₁N | [1][2][3] |

| Molecular Weight | 335.44 g/mol | [4][5] |

| Melting Point | 255-257 °C | [4] |

| Boiling Point | 483 °C | [5] |

| pKa (Predicted) | 4.54 ± 0.10 | [5] |

| LogP (Predicted) | 6.85 ± 0.5 | Molinspiration, ALOGPS 2.1 |

| Appearance | Off-white to gray solid | [5] |

| CAS Number | 22948-06-7 | [4][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in various experimental settings. The large hydrophobic surface area imparted by the three phenyl rings of the trityl group renders it practically insoluble in water.[5] However, it is expected to exhibit solubility in a range of organic solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | Large nonpolar trityl group.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Ethanol | Sparingly Soluble | Polar protic solvent; solubility may be limited by the large hydrophobic moiety. |

| Acetone | Sparingly to Moderately Soluble | Polar aprotic solvent; may offer better solubility than alcohols. |

| Dichloromethane (DCM) | Soluble | Nonpolar solvent, likely to effectively solvate the hydrophobic trityl group. |

| Chloroform | Soluble | Similar to DCM, expected to be a good solvent. |

Disclaimer: The solubility profile in organic solvents is based on general principles of "like dissolves like" and the known behavior of similar bulky, nonpolar molecules. Experimental verification is essential for precise quantitative data.

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, the following section provides a detailed methodology for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method, followed by concentration analysis via UV-Vis spectrophotometry.

Thermodynamic Solubility Determination: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, acetone, phosphate buffer at various pH)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is required.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow for the settling of excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Sample Analysis (UV-Vis Spectrophotometry):

-

Wavelength Selection: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λ_max. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the thermodynamic solubility.

-

Note: For compounds that lack a strong chromophore or in complex matrices, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a more selective and sensitive analytical method.

Visualizing Workflows and Relationships

To aid in the conceptualization of the processes and factors involved in solubility studies, the following diagrams have been generated using Graphviz.

Caption: Interplay of Physicochemical Properties in Drug Development.

Caption: Shake-Flask Method Workflow for Solubility.

Conclusion

This compound, with its prominent trityl group, presents a classic case of a poorly water-soluble compound, a common challenge in drug discovery. This technical guide has consolidated the available physicochemical data and provided a detailed, actionable protocol for the experimental determination of its thermodynamic solubility. While a complete experimental dataset for all properties is not yet in the public domain, the provided information and methodologies offer a robust starting point for any research campaign involving this compound. The emphasis on rigorous experimental determination of solubility is crucial, as this fundamental property will undoubtedly influence the trajectory of its development, from early-stage screening to formulation and beyond. Researchers are strongly encouraged to use the outlined protocols to generate precise and reliable data to guide their studies.

References

The Genesis of a Bulky Building Block: The Historical Development and Initial Discovery of 4-Tritylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tritylaniline, also known as 4-(triphenylmethyl)aniline or p-aminotetraphenylmethane, is a sterically hindered primary aromatic amine that has found utility as a versatile building block in organic synthesis and materials science. The compound's signature feature is the bulky trityl (triphenylmethyl) group attached to the aniline moiety, which imparts unique solubility, crystallinity, and reactivity characteristics. This technical guide delves into the historical development and initial discovery of this compound, providing a comprehensive overview of its early synthesis, characterization, and the scientific context of its emergence.

Historical Context: The Rise of the Trityl Group

The story of this compound is intrinsically linked to the discovery of the triphenylmethyl radical by Moses Gomberg in 1900. Gomberg's groundbreaking work at the University of Michigan, which challenged the prevailing theory of tetravalent carbon, opened up a new field of organic chemistry centered around the highly reactive and sterically demanding trityl group. This discovery paved the way for the synthesis of a wide array of triphenylmethane derivatives, as chemists began to explore the introduction of this bulky substituent onto various molecular scaffolds.

The Initial Synthesis of this compound

While the exact first synthesis of this compound is not definitively documented in a single, seminal publication, a significant early and detailed preparation was reported by Benjamin Witten and E. Emmet Reid in 1947 in the Journal of the American Chemical Society[1]. Their work provides a clear and reproducible method for the synthesis of what they termed p-amino-tetraphenyl-methane.

The synthetic approach described by Witten and Reid involves a multi-step process, which can be considered a key milestone in the documented preparation of this compound. The general workflow for this historical synthesis is outlined below.

Figure 1. General workflow for the historical synthesis of this compound.

Experimental Protocols from the Mid-20th Century

The following experimental protocol is an adaptation of the method described by Witten and Reid (1947) and reflects the techniques and reagents available at the time.

Step 1: Preparation of Triphenylmethyl Chloride (Trityl Chloride)

This precursor is synthesized via the reaction of triphenylcarbinol with acetyl chloride or by the Friedel-Crafts reaction of benzene with carbon tetrachloride.

-

Methodology: To a solution of triphenylcarbinol in a suitable solvent such as benzene or chloroform, an excess of acetyl chloride is added dropwise with stirring. The reaction mixture is then gently refluxed until the evolution of hydrogen chloride gas ceases. The solvent and excess acetyl chloride are removed by distillation, and the crude triphenylmethyl chloride is purified by recrystallization from a non-polar solvent like petroleum ether.

Step 2: Reaction of Triphenylmethyl Chloride with an Aniline Derivative

The core of the synthesis involves the reaction of trityl chloride with an N-protected aniline, followed by deprotection. A common protecting group for the amino functionality at the time was the acetyl group.

-

Methodology: Acetanilide is dissolved in a suitable inert solvent, such as carbon disulfide or nitrobenzene, and an equimolar amount of anhydrous aluminum chloride is added to form a complex. To this stirred suspension, a solution of triphenylmethyl chloride in the same solvent is added portion-wise. The reaction mixture is stirred at room temperature for several hours and then gently heated to complete the reaction.

Step 3: Hydrolysis and Isolation of this compound

The resulting intermediate is hydrolyzed to remove the acetyl protecting group and isolate the final product.

-

Methodology: The reaction mixture from the previous step is poured onto a mixture of crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complex and precipitates the crude N-acetyl-4-tritylaniline. The solid is collected by filtration, washed with water, and then subjected to hydrolysis by refluxing with an aqueous or alcoholic solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide). After hydrolysis is complete, the reaction mixture is neutralized to precipitate the free base, this compound. The crude product is then purified by recrystallization, typically from ethanol or a similar solvent.

Quantitative Data from Historical Literature

The following table summarizes the key quantitative data as reported in early publications for this compound.

| Property | Reported Value |

| Molecular Formula | C₂₅H₂₁N |

| Molecular Weight | 335.44 g/mol |

| Melting Point | 255-257 °C (lit.) |

| Appearance | Colorless to pale yellow solid |

| Solubility | Insoluble in water |

Evolution of Synthetic Methodologies

Since the mid-20th century, synthetic methods for preparing this compound and its derivatives have evolved, driven by the need for higher yields, milder reaction conditions, and greater functional group tolerance. Modern approaches often employ more efficient catalysts and may involve direct C-H functionalization or cross-coupling reactions, although the fundamental Friedel-Crafts-type reaction remains a viable and historically significant route.

Logical Relationship of Synthesis Steps

The synthesis of this compound can be visualized as a logical progression of chemical transformations, each building upon the previous one to construct the final molecule.

Figure 2. Logical flow of the historical synthesis of this compound.

Conclusion

The historical development of this compound is a testament to the enduring legacy of fundamental discoveries in organic chemistry. From the initial explorations of the triphenylmethyl group to the development of robust synthetic protocols, the journey of this unique molecule highlights the progressive nature of chemical science. The early methods, while perhaps less efficient by modern standards, laid the essential groundwork for the utilization of this compound as a valuable component in the synthesis of complex organic molecules and advanced materials. For today's researchers, understanding this historical context provides not only an appreciation for the foundations of the field but also inspiration for the development of new and innovative synthetic strategies.

References

A Theoretical and Computational Guide to the Structural Analysis of 4-Tritylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tritylaniline is a sterically hindered aromatic amine of significant interest in medicinal chemistry and materials science. The bulky triphenylmethyl (trityl) group introduces unique conformational constraints and electronic properties to the aniline moiety, influencing its reactivity, intermolecular interactions, and potential applications as a scaffold in drug design or as a component in functional materials. A thorough understanding of its three-dimensional structure, electronic landscape, and vibrational properties is crucial for predicting its behavior and designing novel applications.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to characterize the structure of this compound. In the absence of extensive published computational studies specifically on this compound, this document outlines a representative computational workflow and presents data tables with expected parameters based on studies of analogous aniline derivatives. The detailed protocols and visualizations are intended to serve as a foundational resource for researchers initiating computational investigations into this and similar molecular systems.

Theoretical Background

Computational chemistry provides powerful tools to investigate molecular structures and properties at the atomic level.[1] For a molecule like this compound, Density Functional Theory (DFT) is a particularly suitable method, offering a good balance between accuracy and computational cost.[2][3] Key properties that can be elucidated through DFT calculations include:

-

Optimized Molecular Geometry: The lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes and compare with experimental data.[4]

-

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity, charge distribution, and potential for intermolecular interactions.[5]

Computational Methodology

A typical computational study of this compound would involve a series of calculations, generally performed using quantum chemistry software packages like Gaussian. The following sections detail the experimental protocols for such a study.

Geometry Optimization

The first step is to determine the most stable conformation of the this compound molecule.

Protocol:

-

Initial Structure: An initial 3D structure of this compound is built using a molecular editor.

-

Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable method for organic molecules.[2][3][6]

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or for higher accuracy, 6-311++G(d,p), is chosen. The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic structure of aromatic systems and non-covalent interactions.[1]

-

Calculation: A geometry optimization calculation is performed. This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is found.

-

Convergence Criteria: The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational spectra.

Protocol:

-

Input: The optimized geometry from the previous step is used as the input.

-

Theoretical Level: The same theoretical method (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization must be employed.

-

Calculation: A frequency calculation is run. This computes the second derivatives of the energy with respect to the atomic coordinates.

-

Verification: The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.

-

Spectral Data: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities, which can be used to simulate the theoretical IR and Raman spectra.[4]

Electronic Property Analysis

To understand the reactivity and electronic nature of this compound, several electronic properties are calculated from the optimized wavefunction.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output of the geometry optimization. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is then calculated. A smaller gap generally indicates a more reactive molecule.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the electron density surface. The MEP map reveals the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

Data Presentation

The following tables summarize the types of quantitative data that would be obtained from the computational studies described above. Due to the lack of specific published data for this compound, placeholder labels are used.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N | calc. |

| C-C (aniline ring) | calc. | |

| C-H (aniline ring) | calc. | |

| C-C (trityl) | calc. | |

| C-H (trityl phenyls) | calc. | |

| **Bond Angles (°) ** | C-N-H | calc. |

| H-N-H | calc. | |

| C-C-C (aniline ring) | calc. | |

| C-C-C (trityl) | calc. | |

| Dihedral Angles (°) | C-C-N-H | calc. |

| C-C-C-C (aniline ring) | calc. | |

| Phenyl-C-C-Phenyl (trityl) | calc. |

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | calc. |

| LUMO Energy (eV) | calc. |

| HOMO-LUMO Gap (eV) | calc. |

| Dipole Moment (Debye) | calc. |

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize the computational workflow and the structural relationships within this compound.

Conclusion

This technical guide has outlined a robust theoretical and computational framework for the detailed structural analysis of this compound. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometry, vibrational modes, and electronic properties. The provided methodologies and visualizations serve as a practical starting point for such investigations. The data generated from these studies is essential for understanding the structure-property relationships of this compound, which can in turn guide the development of new pharmaceuticals and advanced materials. While specific experimental and computational data for this compound remains to be published, the approaches detailed herein are well-established and can be confidently applied to elucidate the molecular characteristics of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Tritylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Tritylaniline (4-(triphenylmethyl)aniline), a key building block in organic synthesis and medicinal chemistry. This document details available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines general experimental protocols for these techniques, and presents the information in a clear, structured format for easy reference and comparison.

Introduction

This compound, with the chemical formula C₂₅H₂₁N, is an aromatic amine containing a bulky triphenylmethyl (trityl) group.[1] This sterically demanding substituent significantly influences the molecule's chemical reactivity and spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in various research and development applications. This guide serves as a central repository for its key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data

The following sections summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 3.5 - 4.5 | Singlet (broad) | 2H |

| Aromatic H (aniline ring) | 6.5 - 6.7 | Doublet | 2H |

| Aromatic H (aniline ring) | 6.9 - 7.1 | Doublet | 2H |

| Aromatic H (trityl rings) | 7.1 - 7.4 | Multiplet | 15H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 148 |

| C (aniline ring) | 114 - 116 |

| C (aniline ring) | 130 - 132 |

| C-C(Ph)₃ | 135 - 138 |

| C(Ph)₃ (quaternary) | 65 - 70 |

| C (trityl rings) | 126 - 130 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Data is available from the NIST Chemistry WebBook.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3465 | Strong | N-H stretch (asymmetric) |

| 3380 | Strong | N-H stretch (symmetric) |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 1620 | Strong | N-H bend |

| 1595, 1510 | Strong | Aromatic C=C stretch |

| 1280 | Strong | C-N stretch |

| 760, 700 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum for this compound is available from the NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 335 | 100 | [M]⁺ (Molecular ion) |

| 258 | 80 | [M - C₆H₅]⁺ |

| 243 | 95 | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 180 | 40 | [M - C(C₆H₅)₃]⁺ |

| 167 | 55 | [C₁₃H₉]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (for volatile samples).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Potential Reactivity and Chemical Stability of 4-Tritylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Tritylaniline, a sterically hindered aromatic amine, is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Its unique structural features, combining the bulky trityl (triphenylmethyl) group with a reactive aniline moiety, dictate its chemical behavior. This technical guide provides a comprehensive overview of the potential reactivity and chemical stability of this compound, drawing from available literature and analogous compound data. Key aspects covered include its reactivity towards electrophiles and oxidizing agents, stability under various environmental conditions (pH, temperature, and light), and its emerging role in medicinal chemistry, notably as a scaffold for SIRT2 inhibitors. This document aims to be a critical resource for scientists working with or considering the use of this compound in their research and development endeavors.

Introduction

This compound, also known as 4-(triphenylmethyl)aniline, is a crystalline solid with the chemical formula (C₆H₅)₃CC₆H₄NH₂. The molecule's structure is characterized by a triphenylmethyl group attached to the para position of an aniline ring. This substitution pattern imparts distinct properties, influencing its reactivity, stability, and potential applications. The bulky trityl group provides steric hindrance around the aniline nitrogen, modulating its nucleophilicity and basicity compared to unsubstituted aniline. Furthermore, the trityl group is known for its lability under acidic conditions, a feature that can be exploited in synthetic strategies.

This guide delves into the chemical characteristics of this compound, providing a detailed analysis of its stability and reactivity profile. It also explores its application in drug discovery, with a focus on its use in the development of inhibitors for Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cancers and neurodegenerative diseases.[1][2][3][4][5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22948-06-7 | |

| Molecular Formula | C₂₅H₂₁N | |

| Molecular Weight | 335.44 g/mol | |

| Appearance | White to cream or pale grey powder | [9] |

| Melting Point | 255-257 °C | |

| Solubility | Insoluble in water.[10] Soluble in many common organic solvents. | [11][12] |

| Assay (GC) | ≥96.0% | [9] |

Chemical Reactivity

Reactivity of the Aniline Moiety

The aniline portion of this compound retains some of the characteristic reactivity of primary aromatic amines, albeit modulated by the steric bulk and electronic effects of the trityl group.

-

Reaction with Electrophiles: The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. However, the steric hindrance imposed by the adjacent trityl group can significantly reduce the rate of reaction with bulky electrophiles.

-

Oxidation: Primary aromatic amines can be oxidized by various reagents. For instance, oxidation of aniline with hydrogen peroxide can yield products like nitrosobenzene and nitrobenzene.[9] In the case of this compound, the amino group is susceptible to oxidation, though the specific products and reaction kinetics will be influenced by the trityl substituent. The reaction with a strong oxidizing agent like hydrogen peroxide could potentially lead to the formation of the corresponding nitroso or nitro derivative, or even polymeric materials through radical mechanisms.[9][13]

Reactivity of the Trityl Group

The trityl group is the most reactive site of the molecule under acidic conditions.

-

Acid-Catalyzed Cleavage: The carbon-nitrogen bond connecting the trityl group to the aniline ring is susceptible to cleavage under acidic conditions. This is a well-documented reaction for N-trityl compounds and proceeds via the formation of a stable triphenylmethyl carbocation (trityl cation).[14][15] The stability of this cation is due to the extensive delocalization of the positive charge over the three phenyl rings. The other product of this reaction is aniline. The ease of this cleavage makes the trityl group a useful protecting group for amines in organic synthesis.

The general mechanism for the acid-catalyzed cleavage is depicted below:

Caption: Acid-catalyzed cleavage of this compound.

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and application. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.[16]

pH Stability

-

Acidic Conditions: As discussed in the reactivity section, this compound is unstable in acidic media. The rate of hydrolytic cleavage of the trityl group is dependent on the acid concentration and temperature.[14] This degradation is expected to be the primary pathway in acidic environments.

-

Basic Conditions: The trityl group is generally stable under basic conditions.[15] Therefore, this compound is expected to be significantly more stable in neutral to basic aqueous solutions.

Thermal Stability

Photostability

Aromatic amines can be susceptible to photodegradation. Exposure to light, particularly in the presence of photosensitizers, can lead to the formation of reactive oxygen species that can oxidize the amino group or other parts of the molecule.[21][14] While specific quantum yield data for the photodegradation of this compound is not available, studies on other aniline derivatives suggest that photolytic degradation is a potential concern.[22] To ensure the integrity of the compound, it should be stored in light-resistant containers.

Potential Degradation Pathways

Based on the reactivity of its functional groups, the following degradation pathways are proposed for this compound:

Caption: Potential degradation pathways of this compound.

-

Acid Hydrolysis: The primary degradation pathway in acidic environments is the cleavage of the C-N bond to yield aniline and the trityl cation, which is subsequently hydrated to triphenylmethanol.[14][23][24]

-

Oxidation: The amino group is susceptible to oxidation, potentially forming N-oxides, nitroso, or nitro derivatives. Radical-mediated polymerization may also occur.[9][13][25]

-

Photodegradation: Exposure to UV or visible light could initiate photo-oxidative processes, leading to a complex mixture of degradation products.[21][14]

Role in Drug Discovery and Development

The unique properties of the trityl group have led to its incorporation in the design of novel therapeutic agents and drug delivery systems.

SIRT2 Inhibition and Signaling Pathways

Recent research has highlighted the potential of trityl-containing compounds as inhibitors of Sirtuin 2 (SIRT2).[7][21][8] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[2][3][4] Dysregulation of SIRT2 activity has been implicated in the pathogenesis of several cancers and neurodegenerative diseases.[1][5][6]

The trityl group in these inhibitors often serves as a bulky, hydrophobic moiety that can interact with specific pockets in the SIRT2 enzyme, contributing to binding affinity and inhibitory activity.[7][21] The development of selective SIRT2 inhibitors is an active area of research for targeted cancer therapy.

The SIRT2 signaling pathway is complex and intersects with several other key cellular pathways, including those regulated by p53, NF-κB, and various cell cycle proteins.[2][4] By inhibiting SIRT2, small molecules containing the this compound scaffold can potentially modulate these downstream pathways to induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified SIRT2 signaling and inhibition.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of trityl chloride with a large excess of aniline.

Materials:

-

Trityl chloride (triphenylmethyl chloride)

-

Aniline

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, 10%

-

Ethanol

Procedure:

-

Dissolve trityl chloride in a minimal amount of diethyl ether.

-

Add a large excess of aniline to the solution and stir at room temperature.

-

After the reaction is complete (monitored by TLC), pour the mixture into dilute HCl to precipitate the crude product and dissolve the excess aniline.

-

Filter the crude product and wash with water.

-

To purify, dissolve the crude product in a suitable solvent and treat with a 10% NaOH solution to remove any remaining acidic impurities.

-

Recrystallize the purified product from a suitable solvent such as ethanol to obtain pure this compound.

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is outlined below.[16][24]

Caption: Workflow for forced degradation studies.

7.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

7.2.2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[26][27]

-

Thermal Degradation: Expose both the solid powder and the stock solution to a high temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber for a specified duration.

7.2.3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV method.[11][28][29][30][31] Mass spectrometry (MS) can be coupled to the HPLC to identify the degradation products.[32]

Stability-Indicating HPLC Method

A generic reverse-phase HPLC method for the analysis of this compound and its potential degradation products is described below. Method optimization and validation are crucial for reliable results.[11][28][29][30][31]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Conclusion

This compound is a compound with a distinct reactivity profile governed by its sterically demanding and acid-labile trityl group and its nucleophilic aniline moiety. Its stability is highly dependent on the environmental conditions, with significant degradation expected in acidic media and potential for oxidative and photolytic breakdown. The use of this compound as a scaffold for SIRT2 inhibitors highlights its importance in modern drug discovery, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical stability and reactivity, as outlined in this guide, is paramount for its successful application in research and development. Further studies are warranted to generate specific quantitative data on the stability and degradation pathways of this compound to fully characterize this versatile molecule.

References

- 1. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. "Catalyzed oxidation of aniline by hydrogen peroxide in the presence of" by M. Croston, J. Langston et al. [repository.rit.edu]

- 10. quora.com [quora.com]

- 11. ijtrd.com [ijtrd.com]

- 12. docta.ucm.es [docta.ucm.es]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 21. Structure activity study of S-trityl-cysteamine dimethylaminopyridine derivatives as SIRT2 inhibitors: Improvement of SIRT2 binding and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. iris.unibs.it [iris.unibs.it]

- 27. Advanced oxidation process H2O2/UV combined with anaerobic digestion to remove chlorinated organics from bleached kraft pulp mill wastewater [scielo.org.co]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. japsonline.com [japsonline.com]

- 31. ijpsm.com [ijpsm.com]

- 32. library.dphen1.com [library.dphen1.com]

A Guide to the Early Literature of 4-Tritylaniline and its Analogs for the Modern Researcher

For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper provides an in-depth review of the foundational literature concerning 4-Tritylaniline (also known historically as p-aminotetraphenylmethane). This guide focuses on the early synthesis and characterization of this compound, presenting the data and methodologies as reported in seminal, pre-2000 scientific publications.

Introduction

This compound, a sterically hindered primary aromatic amine, has seen renewed interest in various fields, including materials science and medicinal chemistry. However, its origins date back to the early 20th century. Understanding the initial synthetic routes and characterization of this compound provides valuable context for contemporary research and development. This document collates and presents quantitative data and detailed experimental protocols from key historical literature, offering a practical guide for today's researchers.

Quantitative Data from Early Synthesis

The following table summarizes the key quantitative data extracted from early publications on the synthesis of this compound and its acetylated analog. The primary source for this data is the 1946 work by Witten and Reid, which optimized an earlier 1903 method by Ullmann and Munzhuber.[1]

| Compound | Starting Materials | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| This compound Hydrochloride | Triphenylcarbinol, Aniline Hydrochloride | 3 | 70-80 | Not specified |

| This compound Hydrochloride | Triphenylmethyl Chloride, Aniline Hydrochloride | 1 | 70-80 | Not specified |

| p-Triphenylmethylacetanilide | Triphenylmethyl Chloride, Aniline, Acetic Acid | Not specified | 93 | 229 |

Key Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound and its derivatives, as described in the early literature. These protocols are presented to be reproducible in a modern laboratory setting, with annotations for clarity.

Synthesis of this compound Hydrochloride

This procedure was optimized by Witten and Reid in 1946 from an earlier method.[1]

Materials:

-

Triphenylcarbinol or Triphenylmethyl Chloride

-

Aniline Hydrochloride (thoroughly dried)

-

Glacial Acetic Acid

Procedure:

-

A mixture of triphenylcarbinol and two equivalents of thoroughly dried aniline hydrochloride is prepared.

-

Glacial acetic acid is added in a quantity that is twice the weight of the triphenylcarbinol.

-

The reaction mixture is refluxed for a period of three hours.

-

Alternatively, if triphenylmethyl chloride is used as the starting material, the reflux time can be reduced to one hour to achieve a similar yield.

-

The resulting product is the hydrochloride salt of this compound.

Liberation of the Free Base:

-

The obtained hydrochloride salt is boiled with water containing an alkali to liberate the free this compound base.

Synthesis of p-Triphenylmethylacetanilide

This method describes the para-substituted product obtained when the reaction is conducted in acetic acid.[1]

Materials:

-

Triphenylmethyl Chloride

-

Aniline

-

Acetic Acid

-

Acetyl Chloride

-

Benzene (for recrystallization)

Procedure:

-

Triphenylmethyl chloride and aniline are refluxed in acetic acid as the reaction medium. This results in para substitution on the aniline ring, yielding p-triphenylmethylacetanilide.

-

For verification, 4-aminotetraphenylmethane (this compound) can be reacted with acetyl chloride to produce the same p-triphenylmethylacetanilide.

-

The crude product is recrystallized from benzene to yield colorless needles.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in the early literature.

Caption: Synthesis of this compound via hydrochloride salt.

Caption: Synthesis of p-Triphenylmethylacetanilide.

Concluding Remarks

The foundational work on this compound, particularly the contributions of Witten and Reid, provides robust and efficient methods for the synthesis of this compound. While modern analytical techniques would undoubtedly provide a more detailed characterization, the data from this early period, such as melting points and reaction yields, remain valuable benchmarks. This guide serves as a bridge to the historical literature, equipping contemporary researchers with the necessary information to replicate and build upon these early discoveries. The provided synthetic workflows and tabulated data offer a concise yet comprehensive overview of the state of knowledge regarding this compound in the pre-2000 era.

References

An In-depth Technical Guide to the Electronic and Steric Effects in 4-Tritylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Tritylaniline is a sterically hindered primary aromatic amine of significant interest in medicinal chemistry and materials science. The bulky trityl (triphenylmethyl) group at the para position introduces unique electronic and steric characteristics that profoundly influence the reactivity and physicochemical properties of the aniline moiety. This technical guide provides a comprehensive overview of these effects, summarizing available quantitative data, outlining key experimental protocols for its synthesis and characterization, and presenting a logical workflow for its computational analysis.

Introduction

The interplay of electronic and steric effects governs the behavior of organic molecules. In this compound, the triphenylmethyl substituent serves as a powerful modulator of these properties. Electronically, the trityl group is generally considered to be weakly electron-donating. However, its immense steric bulk can lead to significant distortions in molecular geometry, which in turn can affect the electronic environment of the aniline nitrogen. Understanding these effects is crucial for predicting the reactivity of this compound in various chemical transformations and for designing novel molecules with tailored properties for applications such as drug development and advanced materials.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₁N | --INVALID-LINK--[1][2] |

| Molecular Weight | 335.44 g/mol | --INVALID-LINK--[1][2] |

| Melting Point | 255-257 °C | --INVALID-LINK-- |

| CAS Number | 22948-06-7 | --INVALID-LINK--[1][2] |

Electronic Effects

Hammett Constant

The Hammett equation (log(K/K₀) = σρ) is a valuable tool for quantifying the electronic effect of a substituent.[3] The para-Hammett constant (σp) for the trityl group has not been experimentally determined. Computational methods could be employed to estimate this value. A comparison with related bulky alkyl groups is provided in Table 2.

Table 2: Hammett Constants (σp) for Selected Substituents

| Substituent | σp |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -C(CH₃)₃ | -0.20 |

| -C(C₆H₅)₃ (Trityl) | Not Experimentally Determined |

| -NH₂ | -0.66 |

| -NO₂ | 0.78 |

Data sourced from various standard tables.[4]

pKa

The basicity of the aniline nitrogen is a direct measure of the electronic environment. The pKa of this compound has not been experimentally reported. Computational approaches can provide an estimate, as outlined in the workflow below. For comparison, the pKa of aniline is 4.6. The electron-donating nature of the trityl group is expected to result in a slightly higher pKa for this compound.

Steric Effects

The most prominent feature of the trityl group is its immense steric bulk. This has profound consequences for the geometry of the molecule and its reactivity.

Molecular Geometry

The steric hindrance from the three phenyl rings of the trityl group can lead to significant deviations from planarity in the this compound molecule. This can affect the conjugation of the nitrogen lone pair with the aromatic ring. X-ray crystallography and computational geometry optimization are essential for quantifying these effects. While a crystal structure for this compound is not publicly available, computational methods can predict key structural parameters.

Table 3: Computationally Predicted Structural Parameters for this compound (Placeholder)

| Parameter | Predicted Value |

| C-N Bond Length (Å) | Requires Calculation |

| C-C-N Bond Angle (°) (at aniline ring) | Requires Calculation |

| Dihedral Angle (Aniline Ring - Trityl Group) | Requires Calculation |

These values would be obtained from Density Functional Theory (DFT) calculations.[5][6][7]

Steric Parameters

Quantitative measures of steric hindrance, such as Taft's steric parameter (Es) and Charton's steric parameter (ν), are not available for the trityl group.[8][9][10] These parameters are crucial for understanding and predicting reaction rates where the transition state is sensitive to steric crowding.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of trityl chloride with a large excess of aniline.

Protocol:

-

Dissolve trityl chloride in a suitable solvent (e.g., dichloromethane).

-

Add a large molar excess of aniline to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and the trityl group, as well as a broad singlet for the -NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic rings.[1]

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of this compound.[2]

Computational Workflow

A robust computational workflow is essential for a deeper understanding of the electronic and steric properties of this compound.

Caption: Computational workflow for analyzing this compound.

Logical Relationships in Spectroscopic and Structural Analysis

The characterization of this compound involves a logical progression from synthesis to detailed structural and electronic analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. web.viu.ca [web.viu.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

key starting materials for the synthesis of 4-Tritylaniline

An In-depth Technical Guide to the Synthesis of 4-Tritylaniline

This guide provides a comprehensive overview of the key synthetic routes for this compound (also known as p-Aminotetraphenylmethane), tailored for researchers, scientists, and professionals in drug development. It outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate the replication and optimization of these syntheses.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and materials science. Its bulky trityl (triphenylmethyl) group provides unique steric and electronic properties, making it a useful building block for complex molecular architectures. The primary synthetic challenge lies in achieving selective C-alkylation at the para-position of the aniline ring, avoiding the competing N-alkylation of the amino group. This guide focuses on the most prevalent and reliable methods for its preparation.

Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved through a Friedel-Crafts-type alkylation of aniline or its derivatives with a tritylating agent. The two most common starting materials for generating the trityl cation or its equivalent are Trityl Chloride (Triphenylmethyl Chloride) and Triphenylcarbinol .

Logical Relationship of Starting Materials

The following diagram illustrates the core synthetic logic, starting from the fundamental precursors to the key intermediates and the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthetic method, providing a clear comparison of expected outcomes.

| Parameter | Method 1: Triphenylcarbinol & Aniline HCl | Method 2: Trityl Chloride & Aniline HCl |

| Starting Materials | Triphenylcarbinol, Aniline Hydrochloride | Trityl Chloride, Aniline Hydrochloride |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |

| Reaction Time | 3 hours[1] | 1 hour[1] |

| Reaction Temperature | Reflux[1] | Reflux[1] |

| Yield | 70–74%[1] | Not specified, but implied to be efficient[1] |

| Melting Point (°C) | 249–250 (purified)[1] | 249–250[1] |

| Purity Notes | Crude product melts at 243–247°C. Recrystallization from toluene is required.[1] | Product is identical to that from Method 1.[1] |

Detailed Experimental Protocols

The protocols provided below are based on well-established and verified procedures from Organic Syntheses.

Method 1: Synthesis from Triphenylcarbinol and Aniline Hydrochloride[1]

This is the most thoroughly documented method for the laboratory-scale synthesis of this compound. The use of aniline hydrochloride is crucial as it deactivates the amino group, thereby favoring electrophilic substitution on the aromatic ring (C-alkylation) over N-alkylation.

Experimental Workflow:

Procedure:

-

Reactant Charging: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 100 g (0.385 mole) of dry technical-grade triphenylcarbinol, 105 g (0.81 mole) of dry aniline hydrochloride, and 250 ml of glacial acetic acid. Note: It is critical that the aniline hydrochloride is thoroughly dry to ensure a good yield.[1]

-

Reaction: Heat the mixture to reflux. A clear, homogeneous brown solution will form. Maintain the reflux for a period of 3 hours.[1]

-

Isolation of Hydrochloride Salt: While still hot, pour the reaction solution into a 4-liter beaker containing 2 liters of water, stirring continuously. The hydrochloride salt of this compound will precipitate as a light-brown solid.[1]

-

Workup: Collect the solid precipitate by filtration using a Büchner funnel and wash it with 1 liter of water.[1]

-

Conversion to Free Base: Transfer the washed solid back into the beaker and add a solution of 40 g of sodium hydroxide in 2 liters of water. Heat the mixture to a boil for 1 hour to convert the hydrochloride salt to the free amine base.[1]

-

Final Isolation: Allow the mixture to cool to room temperature and collect the solid product by suction filtration. Wash the solid with 500 ml of water and dry it in an oven at 110–120°C. The crude product typically melts at 243–247°C.[1]

-

Purification: Purify the crude product by recrystallization from approximately 1.7 liters of toluene. The purified this compound is obtained as colorless needles with a melting point of 249–250°C. The expected yield is between 90–95 g (70–74%).[1]

Method 2: Synthesis from Trityl Chloride and Aniline Hydrochloride[1]

This method is a variation of the first, using trityl chloride as the starting material. The procedure is similar, but the reaction is significantly faster.

Procedure:

The synthesis follows the same steps as outlined in Method 1, with the following key differences:

-

Starting Material: Use an equimolar amount of trityl chloride in place of triphenylcarbinol.

-

Reaction Time: The reflux period is reduced to 1 hour.[1]

Industrial-Scale Considerations

For large-scale industrial production, the synthesis of the tritylating agent is a significant cost factor. An alternative approach involves the in-situ generation of a trityl chloride-Lewis acid complex. This complex can then be directly reacted with the amine without isolating the trityl chloride intermediate.[2]

This process typically involves:

-

Friedel-Crafts Reaction: Reacting benzene with carbon tetrachloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a trityl chloride-AlCl₃ complex.[2]

-

Amination: Directly adding the amine (such as aniline) to the reaction mixture containing the complex to form the desired tritylamine.[2]

This method avoids the hydrolysis of trityl chloride that can occur during its isolation, potentially leading to higher overall yields and better process economics, although it requires careful control of reaction conditions.[2]

References

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-Tritylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 4-Tritylaniline (CAS No. 22948-06-7), a compound often utilized in organic synthesis. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Compound Identification and Properties

This compound, also known as 4-(triphenylmethyl)aniline, is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁N | [1][2] |

| Molecular Weight | 335.44 g/mol | [1] |

| Appearance | White to cream or pale grey powder | |

| Melting Point | 255-257 °C (lit.) | [1][2] |

| Boiling Point | 483 °C (Predicted) | [2] |

| Flash Point | 257 °C (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| CAS Number | 22948-06-7 | [1][2] |

| EC Number | 245-346-5 | [1] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, it is classified as an irritant.[2] General safety precautions for handling aniline compounds should be strictly followed.

GHS Hazard Statements:

-

Irritating to eyes, respiratory system, and skin.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

S37/39: Wear suitable gloves and eye/face protection.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator when handling the powder outside of a fume hood.[1]

Experimental Protocols

The following protocols are provided as general guidelines. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before commencing any work.

-

Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 2.

-

Weighing: When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure.

-

Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid generating dust.

-

Dissolving: If dissolving the compound, add the solvent to the solid slowly and stir gently.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any contaminated equipment.

-

Container: Store this compound in its original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2] The storage area should be a designated chemical storage cabinet.

-

Incompatibilities: Store away from strong oxidizing agents.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard information.

Spill Response:

-

Evacuate: In case of a significant spill, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the powder.[4]

-

Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

-